molecular formula C18H18N4O3S B2572178 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide CAS No. 2034423-60-2

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide

Cat. No.: B2572178
CAS No.: 2034423-60-2
M. Wt: 370.43
InChI Key: NXAIMGQLLXSVIZ-UHFFFAOYSA-N
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Description

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide is a sulfonamide derivative featuring a quinoline core linked to a substituted pyridazine moiety via an ethyl chain. The quinoline-8-sulfonamide scaffold is recognized for its versatility in medicinal chemistry, particularly in targeting DNA and proteins due to its planar aromatic structure and hydrogen-bonding capabilities. The cyclopropyl group on the pyridazine ring introduces steric and electronic effects that may modulate solubility, stability, and biological interactions.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-17-9-8-15(13-6-7-13)21-22(17)12-11-20-26(24,25)16-5-1-3-14-4-2-10-19-18(14)16/h1-5,8-10,13,20H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAIMGQLLXSVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the sulfonamide group: This step involves the reaction of the quinoline derivative with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.

    Cyclopropyl and pyridazinone moieties: These groups can be introduced through nucleophilic substitution or cyclization reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group may inhibit enzyme activity by mimicking the substrate, while the quinoline core could intercalate with DNA or interact with other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other sulfonamide derivatives allow for comparative analysis:

Structural Analog: N-(Pyridin-2-ylmethyl)quinoline-8-sulfonamide (HQSMP) and Metal Complexes

HQSMP, a related quinoline-8-sulfonamide with a pyridinylmethyl substituent, forms stable copper and nickel complexes (e.g., [Cu₂(QSMP)₂SO₄]·2H₂O). Key comparisons:

  • Solubility : HQSMP complexes exhibit good solubility in DMF but low aqueous solubility, likely due to hydrophobic aromatic systems. The target compound’s cyclopropyl group may further reduce water solubility compared to HQSMP’s pyridinylmethyl group.
  • The target compound’s pyridazine moiety could enhance DNA intercalation or enzyme inhibition.

Functional Analog: N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides

This anthracene-based acetamide exhibits antioxidant and antiplatelet activities. While structurally distinct, its sulfonamide-like pharmacophore highlights key functional comparisons:

  • Synthetic Flexibility : Both compounds employ modular synthesis strategies, enabling substituent tuning for optimized activity.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Core Structure Key Substituents Solubility Profile Biological Activity
Target Compound Quinoline-8-sulfonamide 3-Cyclopropyl-6-oxopyridazinylethyl Likely low in H₂O, moderate in DMF* Hypothesized DNA-binding, anticancer
HQSMP Complexes Quinoline-8-sulfonamide Pyridinylmethyl + metal ions Soluble in DMF, low in H₂O DNA/BSA-binding, nuclease activity
N-(9,10-Dioxoanthracenyl)-2-(R-thio) Acetamides Anthraquinone-acetamide Thioether, anthraquinone Not reported Antioxidant, antiplatelet

*Inferred from structural analogs.

Research Findings and Data Analysis

Solubility and Stability

  • The pyridazine ring in the target compound could engage in π-π stacking or hydrogen bonding with biological targets, akin to HQSMP’s interactions with DNA.

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Compound Overview

Chemical Structure and Properties
The compound features a quinoline core substituted with a sulfonamide group and a pyridazinone moiety. Its molecular formula is C17H18N3O3SC_{17}H_{18}N_{3}O_{3}S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological properties.

PropertyValue
Molecular Weight334.41 g/mol
CAS Number2034468-04-5
SolubilitySoluble in DMSO
Melting PointNot reported

The biological activity of this compound is believed to involve several mechanisms:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the quinoline and pyridazine moieties can significantly affect potency and selectivity:

Compound NameStructural FeaturesBiological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamideContains thiazole groupAnticancer properties
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamideQuinoxaline derivativeAntiproliferative effects
N-Cycloheptylquinoline-2-carboxamideCycloheptyl substitutionHigher activity against M. tuberculosis

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Screening : A study involving various quinoline derivatives showed that certain compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting that structural modifications could enhance efficacy against resistant strains .
  • In Vitro Cytotoxicity : Compounds structurally similar to this sulfonamide have been tested for cytotoxic effects on cancer cell lines, demonstrating promising results in inducing apoptosis and inhibiting proliferation.
  • Inflammatory Response Modulation : Research has indicated that certain sulfonamides can selectively inhibit COX enzymes, potentially leading to reduced inflammatory responses without significant gastrointestinal side effects commonly associated with traditional NSAIDs .

Q & A

Q. What are the optimal synthetic routes for synthesizing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Pyridazine ring formation : React hydrazine with a dicarbonyl precursor (e.g., cyclopropane-substituted diketone) under acidic conditions .
  • Sulfonamide introduction : Couple the pyridazine intermediate with quinoline-8-sulfonyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF at 0–25°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC (Rf ~0.3–0.5) and confirm final product identity via ¹H/¹³C NMR and HRMS .

Q. What analytical techniques are essential for characterizing this compound’s structural and thermal stability?

Methodological Answer:

  • Crystallinity : X-ray powder diffraction (XRPD) to confirm polymorphic forms .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and melting points (e.g., TGA: 200–250°C mass loss; DSC endotherm at ~180°C) .
  • Structural validation : ¹H/¹³C NMR (DMSO-d₆, δ 7.5–8.5 ppm for aromatic protons) and FT-IR (sulfonamide S=O stretch at 1150–1350 cm⁻¹) .

Q. How can researchers screen this compound for initial biological activity?

Methodological Answer:

  • In vitro assays : Use cell viability assays (e.g., MTT) against cancer lines (HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase) using fluorometric or colorimetric substrates .
  • DNA/BSA binding : UV-Vis titration or fluorescence quenching to determine binding constants (Kb ~10⁴–10⁶ M⁻¹) .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity under varying pH conditions be resolved?

Methodological Answer:

  • pH-dependent stability studies : Incubate the compound in buffers (pH 2–12, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts via LC-MS .
  • Mechanistic insights : Use DFT calculations to model protonation states of the pyridazine and sulfonamide groups, which influence hydrolysis rates .
  • Validation : Compare experimental half-lives (t₁/₂) with computational predictions to reconcile discrepancies .

Q. What strategies mitigate side reactions during the sulfonamide coupling step?

Methodological Answer:

  • Reagent optimization : Use freshly distilled sulfonyl chloride and anhydrous solvents to avoid hydrolysis .
  • Temperature control : Maintain reactions at 0–5°C to suppress sulfonamide dimerization .
  • Catalyst screening : Test coupling agents like EDCI or DMAP to enhance selectivity .

Q. What is the mechanism of action for its observed anticancer activity, and how can structure-activity relationships (SAR) be explored?

Methodological Answer:

  • Target identification : Perform kinase profiling (e.g., KinomeScan) to identify inhibited targets (e.g., PI3K or Aurora kinases) .
  • SAR strategies : Synthesize analogs with:
    • Modified cyclopropyl groups (e.g., cyclohexyl) to assess steric effects.
    • Varied sulfonamide substituents (e.g., electron-withdrawing groups) to enhance binding .
  • In silico modeling : Dock the compound into ATP-binding pockets (e.g., using AutoDock Vina) to predict binding modes and guide analog design .

Q. How does the compound behave under oxidative/reductive conditions, and what derivatives are formed?

Methodological Answer:

  • Oxidation : Treat with mCPBA (1.2 eq, CH₂Cl₂, 0°C) to oxidize the quinoline ring to N-oxide, confirmed by LC-MS (m/z +16) .
  • Reduction : Use LiAlH₄ (THF, reflux) to reduce the pyridazinone carbonyl to a hydroxyl group, monitored via IR loss of C=O stretch (1680 cm⁻¹) .
  • Derivative applications : Test oxidized/reduced forms for altered bioactivity (e.g., improved solubility or target affinity) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous media?

Methodological Answer:

  • Solubility screening : Use shake-flask method (pH 7.4 PBS, 25°C) with HPLC quantification. Compare results with literature values .
  • Co-solvent systems : Test DMSO/water or cyclodextrin complexes to enhance solubility for biological assays .
  • Crystallinity impact : Amorphous forms (via spray drying) may show 5–10× higher solubility than crystalline forms (confirmed by XRPD) .

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